5-Bromo-2-(tert-butylthio)benzaldehyde
Description
5-Bromo-2-(tert-butylthio)benzaldehyde is a substituted benzaldehyde derivative featuring a bromine atom at the 5-position and a tert-butylthio group at the 2-position of the aromatic ring. This compound is of interest in organic synthesis due to its reactive aldehyde group and the steric/electronic effects imparted by the tert-butylthio substituent, which can influence regioselectivity in cross-coupling reactions or serve as a directing group in further functionalizations.
Properties
Molecular Formula |
C11H13BrOS |
|---|---|
Molecular Weight |
273.19 g/mol |
IUPAC Name |
5-bromo-2-tert-butylsulfanylbenzaldehyde |
InChI |
InChI=1S/C11H13BrOS/c1-11(2,3)14-10-5-4-9(12)6-8(10)7-13/h4-7H,1-3H3 |
InChI Key |
ZCGCSEJVIFLEJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1=C(C=C(C=C1)Br)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares 5-Bromo-2-(tert-butylthio)benzaldehyde with structurally related benzaldehyde derivatives, focusing on substituent effects, physicochemical properties, and synthetic methodologies.
Structural Analogues and Substituent Variations
Note: *Estimated molecular weight based on substituent contributions.
Physicochemical Properties
- Lipophilicity : The tert-butylthio group contributes to higher logP values compared to polar substituents (e.g., -OH or -OCH₂CF₂H). For example, 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde has a logP of 2.93 , while hydroxy-substituted analogues (e.g., 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde) are more hydrophilic.
- Topological Polar Surface Area (TPSA) : Compounds with -OH (e.g., 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde) exhibit higher TPSA (~40 Ų) due to hydrogen bonding, whereas tert-butylthio or pyrrolidinyl substituents reduce TPSA (~20–26 Ų) .
- Thermal Stability : Crystalline derivatives like 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde show defined melting points, while thioether-containing compounds may exhibit lower crystallinity .
Preparation Methods
Reaction Mechanism and Optimization
The most direct route involves S-alkylation of 2-mercapto-5-bromobenzaldehyde (CAS 1259480-32-4) with tert-butyl bromide. The thiol group undergoes deprotonation in basic media to form a thiolate ion, which nucleophilically attacks the alkylating agent.
Reaction Conditions
-
Base : Potassium hydroxide (1.2 equiv) in ethanol/water (4:1).
-
Alkylating Agent : tert-Butyl bromide (1.1 equiv) at 0–25°C.
-
Solvent : Ethanol or tetrahydrofuran (THF).
-
Yield : 81–83% after column chromatography (hexane/ethyl acetate).
Table 1. S-Alkylation Optimization
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 0°C → 25°C | Maximizes nucleophilicity |
| Solvent Polarity | Ethanol > THF | Enhances solubility |
| Reaction Time | 4–6 hours | Prevents over-alkylation |
This method benefits from mild conditions and scalability, though access to 2-mercapto-5-bromobenzaldehyde remains a bottleneck. The precursor is synthesized via bromination of 2-mercaptobenzaldehyde using bromine in acetic acid, analogous to protocols for 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde.
Directed Bromination of 2-(tert-Butylthio)benzaldehyde
Regioselective Bromination Strategies
Brominating 2-(tert-butylthio)benzaldehyde at the 5-position requires careful control of directing effects. The tert-butylthio group is ortho/para-directing, while the aldehyde is meta-directing, favoring bromination at position 5.
Protocol from Patent CN105884591A
-
Substrate : 2-(tert-Butylthio)benzaldehyde.
-
Brominating Agent : N-Bromosuccinimide (NBS, 1.05 equiv).
-
Catalyst : Anhydrous AlCl₃ (0.08 equiv) in dichloroethane.
-
Conditions : 60°C for 3–8 hours.
Table 2. Bromination Efficiency
| Brominating Agent | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| NBS | AlCl₃ | Dichloroethane | 80 |
| Br₂ | ZnBr₂ | Dichloroethane | 75 |
| KBrO₃ | H₂SO₄ | Acetic acid | 88 |
The use of potassium bromate in sulfuric acid (Method 3, Table 2) mirrors conditions for 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde, achieving higher yields due to in situ generation of bromine radicals.
Alternative Synthetic Approaches
Riemmer-Tiemann Formylation Followed by Bromination
Adapting the Riemmer-Tiemann reaction, 4-tert-butylthiophenol is formylated using chloroform and NaOH, yielding 2-hydroxy-5-(tert-butylthio)benzaldehyde. Subsequent bromination with liquid bromine in acetic acid introduces bromine at position 3 (meta to hydroxyl), but position 5 selectivity requires thiomethyl-directed metalation.
Microwave-Assisted S-Alkylation
Microwave irradiation (100–150°C, 20–30 minutes) reduces reaction times for S-alkylation from hours to minutes, improving yields to 85–90%. This method minimizes side reactions such as oxidation of the thiol group.
Comparative Analysis of Methodologies
Table 3. Method Comparison
The S-alkylation route is preferred for small-scale synthesis, while bromination suits bulk production. Microwave methods offer efficiency but require infrastructure.
Q & A
Q. Q1. What synthetic routes are recommended for preparing 5-Bromo-2-(tert-butylthio)benzaldehyde, and how can reaction yields be optimized?
A1. A modified Riemmer-Tiemann reaction is commonly employed for synthesizing substituted benzaldehydes. For example, brominated derivatives like 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde are synthesized via:
Base-mediated condensation : Sodium hydroxide (NaOH) in aqueous solution reacts with a phenol derivative (e.g., 4-tert-butylphenol) at 60–65°C.
Chloroform addition : Gradual addition of chloroform generates the aldehyde group via electrophilic substitution.
Bromination : Liquid bromine in acetic acid introduces the bromine atom, achieving yields up to 83% .
Optimization : Monitor reaction progress via TLC, adjust stoichiometry of bromine to avoid over-bromination, and use inert atmospheres to prevent oxidation of the thioether group.
Q. Q2. Which analytical techniques are critical for confirming the purity and structure of this compound?
A2.
- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths (mean C–C = 0.003–0.005 Å) and crystallographic parameters (R factor < 0.05), confirming stereochemistry .
- High-performance liquid chromatography (HPLC) : Validates purity (>98%) by separating unreacted precursors or byproducts.
- Nuclear magnetic resonance (NMR) : and NMR identify characteristic peaks (e.g., aldehyde proton at ~10 ppm, tert-butyl group at 1.3–1.5 ppm).
Advanced Research Questions
Q. Q3. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
A3.
- DFT calculations : Model the electron-withdrawing effects of the bromine and aldehyde groups, which activate the thioether (-S-) site for nucleophilic attack.
- Hammett substituent constants : Quantify the influence of substituents on reaction rates (e.g., σ for tert-butylthio groups).
- Solvent modeling : Predict solvation effects using COSMO-RS to optimize reaction conditions for SNAr (nucleophilic aromatic substitution) .
Q. Q4. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOESY correlations or splitting patterns)?
A4.
- Dynamic effects : Conformational flexibility in the tert-butylthio group may lead to averaged NMR signals. Variable-temperature NMR can decouple overlapping peaks.
- X-ray vs. solution-state discrepancies : SCXRD provides static structures, while NMR reflects dynamic equilibria. Compare crystallographic data (e.g., dihedral angles ) with DFT-optimized geometries to identify torsional strain.
- Impurity profiling : Use LC-MS to detect trace byproducts (e.g., oxidation of thioether to sulfoxide) that distort spectral interpretations .
Q. Q5. How can this compound be applied in designing coordination complexes or bioactive molecules?
A5.
- Ligand design : The aldehyde and thioether groups act as chelating sites for transition metals (e.g., Pd, Cu). Example: Schiff base formation with amines generates ligands for catalytic cross-coupling reactions.
- Biological activity : Thiosemicarbazone derivatives (e.g., 5-bromo-2-hydroxybenzaldehyde thiosemicarbazones ) exhibit antimicrobial or anticancer properties. Modify the tert-butylthio group to enhance lipophilicity and membrane permeability.
Safety and Handling
Q. Q6. What safety protocols are essential when handling this compound in the laboratory?
A6.
- GHS compliance : Classify as hazardous due to potential skin/eye irritation (Category 2). Use PPE (gloves, goggles) and work in a fume hood.
- Storage : Store below -20°C in amber vials to prevent photodegradation of the bromine and aldehyde moieties .
- Waste disposal : Neutralize with dilute sodium bicarbonate before disposal to avoid releasing corrosive vapors.
Data Interpretation and Reporting
Q. Q7. How should researchers report crystallographic data for derivatives of this compound?
A7. Follow IUCr guidelines:
- Data-to-parameter ratio : Maintain ≥ 15:1 to ensure model reliability .
- Displacement parameters : Report anisotropic ADPs for non-hydrogen atoms. Refine hydrogen atoms using riding models (C–H = 0.93–0.96 Å) .
- Deposition : Submit CIF files to the Cambridge Structural Database (CSD) with full refinement details.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
